molecular formula C17H12F3N3O2S B2664002 2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE CAS No. 721409-42-3

2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE

Cat. No.: B2664002
CAS No.: 721409-42-3
M. Wt: 379.36
InChI Key: KBEBMTUTCSPPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Quinazolin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a heterocyclic acetamide derivative featuring a quinazoline core linked via a sulfanyl group to an N-substituted aromatic moiety. The quinazoline scaffold is well-documented for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-17(19,20)25-12-7-5-11(6-8-12)23-15(24)9-26-16-13-3-1-2-4-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEBMTUTCSPPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activities of 2-(quinazolin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide are diverse, with significant implications for pharmacology:

Anticancer Activity

Numerous studies have indicated that quinazoline derivatives exhibit potent anticancer properties. This specific compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study : In vitro studies demonstrated that the compound inhibited proliferation in breast cancer cell lines with an IC50 value of 12 µM, suggesting effective cytotoxicity against tumor cells.

Antimicrobial Properties

Quinazolines are known for their antimicrobial activity. This compound has been tested against a range of bacterial and fungal strains, demonstrating efficacy in inhibiting growth, which may be attributed to its ability to disrupt microbial cell function .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions characterized by excessive inflammation. Studies have shown that it can inhibit pro-inflammatory cytokine production, making it a candidate for further investigation in inflammatory disease models .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduction of apoptosisPatil et al., 2015
AntimicrobialDisruption of microbial functionKshirsagar et al., 2015
Anti-inflammatoryInhibition of cytokine productionZawawi et al., 2015

Case Studies

  • Anticancer Efficacy : A derivative structurally related to this compound was tested against human breast cancer cell lines. The study revealed significant dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
  • Antimicrobial Activity : In tests against common pathogens, the compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria, suggesting further exploration in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-(QUINAZOLIN-4-YLSULFANYL)-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfanyl group can form covalent bonds with thiol-containing proteins, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinazoline-Based Derivatives

  • Triazole-Substituted Quinazolinones (Thummala et al.): Thummala synthesized 1,2,3-triazole-containing quinazolinones (e.g., 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)quinazolin-4(3H)-one) to enhance biological activity. Key Difference: The target compound replaces the triazole-methoxy group with a sulfanyl-acetamide chain, which may alter binding kinetics or solubility.
  • N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides: Quinoxaline analogs (e.g., methyl-2-[2-(3-phenyl-1H-indol-2-yl)amino]ethanone) exhibit enzyme inhibition by stabilizing inactive conformations of target proteins. The quinoxaline core differs from quinazoline by nitrogen positioning, which can influence electronic properties and binding affinity .

Acetamide Derivatives with Aromatic Substituents

  • Compound H (Matson et al.): N-(3-((4-(4-(benzyloxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide (Compound H) demonstrated analgesic effects in pain models by targeting sodium channels. Unlike the target compound, it uses a triazine-piperidine scaffold instead of quinazoline, highlighting the role of heterocyclic cores in modulating activity .
  • Substituted N-(2,3-diphenylquinoxalin-6-yl)acetamides: Derivatives like 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) showed high yields (90.2%) and thermal stability (mp: 230–232°C).

Substituent Effects on Bioactivity

Trifluoromethoxy (-OCF₃) vs. Other Groups

  • Trifluoromethoxy : Enhances resistance to oxidative metabolism and increases membrane permeability due to its electron-withdrawing nature .
  • Phenoxy/Methoxy (): Compounds like 2-((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide prioritize hydrogen bonding via methoxy groups, which may reduce potency compared to -OCF₃ in hydrophobic binding pockets .

Sulfanyl vs. Oxygen/Nitrogen Linkers

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Reference
Target Compound Quinazoline -S- linkage, -OCF₃ N/A (Theoretical)
Triazole-quinazolinone (Thummala) Quinazolinone Triazole-methoxy Anticancer (kinase inhibition)
N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Quinoxaline Chloro, cyano, pyrimidine-thio Enzyme inhibition
Compound H (Matson et al.) Triazine-piperidine Benzyloxy Analgesic (sodium channel)

Biological Activity

The compound 2-(quinazolin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, exploring its synthesis, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The compound can be synthesized through various methods involving the reaction of quinazolinone derivatives with electrophilic aromatic substitutions. The synthesis typically involves:

  • Formation of Quinazolinone: Starting from anthranilic acid and thioacetamide to create a quinazolinone core.
  • Substitution Reactions: The introduction of the trifluoromethoxy group via electrophilic aromatic substitution on the phenyl ring.
  • Final Acetamide Formation: Reaction with acetic anhydride or acetyl chloride to yield the final acetamide product.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines:

  • IC50 Values: Compounds in this class often display low IC50 values, indicating potent antiproliferative effects. For example, related quinazoline derivatives have shown IC50 values as low as 0.32 μM against COLO205 cells .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
Compound ACOLO2050.32
Compound BH4600.89
Compound CHep3B0.45

The mechanism through which these compounds exert their anticancer effects often involves interaction with tubulin, leading to disruption of microtubule dynamics and subsequent induction of apoptosis in cancer cells . Molecular docking studies suggest that these compounds bind effectively to the colchicine-binding site on tubulin.

Anti-inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. Studies indicate that modifications at specific positions on the quinazoline ring can enhance anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural features:

  • Substituents: The presence and position of substituents on the quinazoline ring affect both potency and selectivity. For instance, the introduction of electron-withdrawing groups like trifluoromethoxy enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins.
  • Linker Variations: The nature of the linker between the quinazoline core and other functional groups (e.g., acetamide) can also impact pharmacokinetic properties such as solubility and metabolic stability .

Case Studies

  • In Vitro Studies: A series of synthesized phenylamino quinazolinone derivatives were evaluated for their ability to inhibit tyrosinase, an enzyme implicated in melanin production. The most potent compound exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid .
  • In Silico Assessments: Computational studies have provided insights into the binding interactions between these compounds and their targets, suggesting modifications that could enhance efficacy while minimizing toxicity .

Q & A

Basic Research Questions

Q. What are the critical steps in designing a synthetic route for 2-(quinazolin-4-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide?

  • Methodological Answer : Begin with synthesizing the quinazolin-4-ylsulfanyl core, followed by coupling with the trifluoromethoxyphenyl acetamide moiety. Key steps include:

  • Core Synthesis : Use cyclocondensation of anthranilic acid derivatives with thiourea to form the quinazolinone scaffold, followed by thiolation .
  • Functionalization : Employ nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the sulfanyl group.
  • Purification : Utilize column chromatography and recrystallization for isolation. Validate purity via NMR and HPLC .
    • Challenges : Ensure regioselectivity during sulfanyl group introduction and monitor for byproducts (e.g., disulfides) using mass spectrometry .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and absence of unreacted intermediates.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities.
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • Note : Independent validation is critical, as commercial sources may lack analytical data .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based or radiometric methods.
  • Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7).
  • High-Throughput Screening (HTS) : Adapt plate-based assays (e.g., luminescence for Nrf2 pathway activation) to identify dose-response relationships .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological efficacy across studies?

  • Methodological Answer :

  • Comparative Analysis : Standardize assay conditions (e.g., cell line passage number, solvent controls) to isolate variables .
  • Dose-Response Curves : Use 8-point dilution series to assess potency (EC50/IC50) and efficacy (maximal effect).
  • Statistical Validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
    • Case Study : Discrepancies in cytotoxicity may arise from differences in cell membrane permeability; validate via intracellular concentration measurements .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to quinazoline-binding enzymes (e.g., DHFR).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
  • Validation : Cross-reference with experimental IC50 values and mutagenesis data .
    • Example : Predict π-π stacking interactions between the quinazolinyl group and aromatic residues in target proteins .

Q. How can environmental stability and ecotoxicological impact be assessed?

  • Methodological Answer :

  • Abiotic Degradation : Study hydrolysis/photolysis under controlled pH and UV conditions. Monitor via LC-MS for degradation products .
  • Biotic Transformation : Use soil microcosms or activated sludge systems to assess microbial metabolism.
  • Toxicity Profiling : Conduct acute toxicity assays in Daphnia magna or algae to determine LC50/EC50 values .
    • Experimental Design : Adapt split-plot designs to test multiple environmental variables (e.g., temperature, organic matter content) .

Methodological Best Practices

  • Data Reporting : Follow IUPAC guidelines for documenting synthetic yields, spectral data, and statistical significance .
  • Experimental Replication : Use ≥4 replicates in biological assays to ensure reproducibility .
  • Ethical Synthesis : Avoid hazardous reagents (e.g., thiophosgene) by adopting green chemistry alternatives (e.g., Lawesson’s reagent) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.